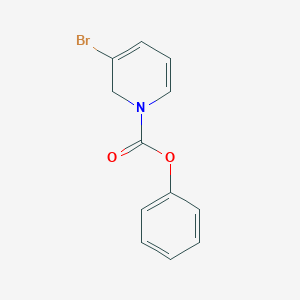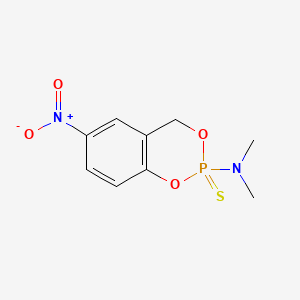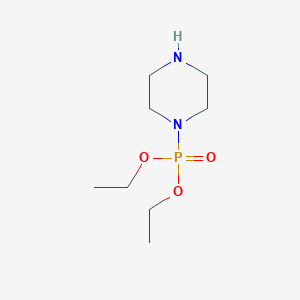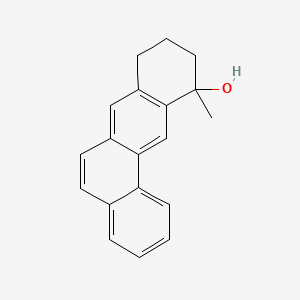
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is a complex organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol typically involves multi-step organic reactions. One common method involves the hydrogenation of benz(a)anthracene derivatives under specific conditions to introduce the tetrahydro structure. The methyl group is then introduced through alkylation reactions. The hydroxyl group at the 11th position is introduced via oxidation reactions using reagents like chromium trioxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and controlled oxidation steps. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can introduce new functional groups at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism by which 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without the tetrahydro and methyl modifications.
11-Hydroxybenz(a)anthracene: Similar structure but lacks the tetrahydro and methyl groups.
8,9,10,11-Tetrahydrobenz(a)anthracen-11-ol: Lacks the methyl group at the 11th position.
Uniqueness
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is unique due to the presence of both the tetrahydro structure and the methyl group at the 11th position. These modifications can significantly alter its chemical reactivity and biological interactions compared to its similar compounds.
Eigenschaften
| 94849-86-2 | |
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
11-methyl-9,10-dihydro-8H-benzo[a]anthracen-11-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-6-15-11-14-9-8-13-5-2-3-7-16(13)17(14)12-18(15)19/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
InChI-Schlüssel |
VCIZYULQGLGRDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


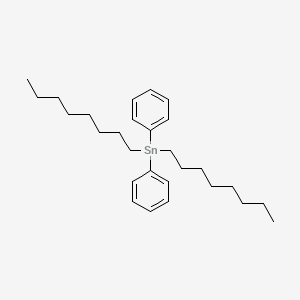
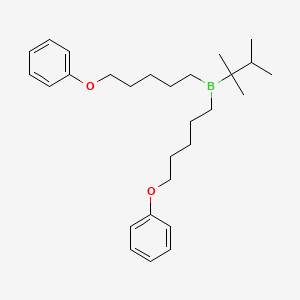

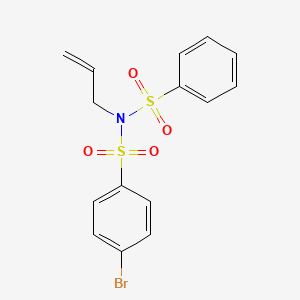
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
